

# A Comparative Spectroscopic Guide to Butyl Ethylcarbamate and Its Derivatives

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## Compound of Interest

Compound Name: Butyl ethylcarbamate

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For researchers and professionals in drug development and chemical analysis, understanding the nuanced structural details of molecules is paramount. This guide provides a comparative spectroscopic analysis of **Butyl ethylcarbamate** and two of its derivatives: Ethyl N,N-dibutylcarbamate and tert-Butyl carbamate. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offers a foundational dataset for identification, characterization, and quality control.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FTIR, and Mass Spectrometry analyses for **Butyl ethylcarbamate** and its selected derivatives.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shift,  $\delta$ , in ppm)

Compound	Butyl ethylcarbamate	Ethyl N,N-dibutylcarbamate	tert-Butyl carbamate
Solvent	CDCl <sub>3</sub>	Not Specified	CDCl <sub>3</sub>
-CH <sub>3</sub> (ethyl)	1.23 (t)	1.24 (t)	-
-CH <sub>2</sub> - (ethyl)	4.12 (q)	4.10 (q)	-
-NH-	~5.0 (br s)	-	~4.7 (br s)
-N-CH <sub>2</sub> -	3.14 (q)	3.23 (t)	-
-CH <sub>2</sub> - (butyl chain)	1.48 (m), 1.35 (m)	1.51 (m), 1.32 (m)	-
-CH <sub>3</sub> (butyl chain)	0.92 (t)	0.92 (t)	-
-C(CH <sub>3</sub> ) <sub>3</sub>	-	-	1.47 (s)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shift,  $\delta$ , in ppm)

Compound	Butyl ethylcarbamate	Ethyl N,N-dibutylcarbamate	tert-Butyl carbamate
Solvent	Not Specified	Not Specified	CDCl <sub>3</sub>
C=O	156.8	155.9	156.3
-O-CH <sub>2</sub> -	60.5	60.7	-
-O-CH <sub>3</sub>	14.7	14.7	-
-N-CH <sub>2</sub> -	41.2	46.8	-
-CH <sub>2</sub> - (butyl chain)	32.1, 19.9	31.3, 20.2	-
-CH <sub>3</sub> (butyl chain)	13.8	13.9	-
-C(CH <sub>3</sub> ) <sub>3</sub>	-	-	79.0
-C(CH <sub>3</sub> ) <sub>3</sub>	-	-	28.5

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies,  $\nu$ , in cm<sup>-1</sup>)

Functional Group	Butyl ethylcarbamate	Ethyl N,N-dibutylcarbamate	tert-Butyl carbamate
N-H Stretch	~3330	-	~3430, ~3330
C-H Stretch	~2960, ~2930, ~2870	~2960, ~2930, ~2870	~2980, ~2930
C=O Stretch	~1690	~1690	~1720
N-H Bend	~1530	-	~1620
C-O Stretch	~1260, ~1060	~1250, ~1090	~1170

Table 4: Mass Spectrometry Data (Key m/z Ratios)

Compound	Butyl ethylcarbamate	Ethyl N,N-dibutylcarbamate	tert-Butyl carbamate
Molecular Ion [M] <sup>+</sup>	145	201	117
Base Peak	102	116	57
Major Fragments	57, 58, 73, 88	57, 86, 158	41, 56, 102

## Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the carbamate sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- <sup>1</sup>H NMR Parameters:
  - Pulse Program: zg30

- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 8223.68 Hz
- Temperature: 298 K
- <sup>13</sup>C NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: 24038.46 Hz
  - Temperature: 298 K
- Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H NMR and the CDCl<sub>3</sub> solvent peak at 77.16 ppm for <sup>13</sup>C NMR.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid carbamate sample (for **Butyl ethylcarbamate** and Ethyl N,N-dibutylcarbamate) or a small amount of the solid sample (for tert-Butyl carbamate) was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.
- Acquisition Parameters:
  - Spectral Range: 4000-400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>

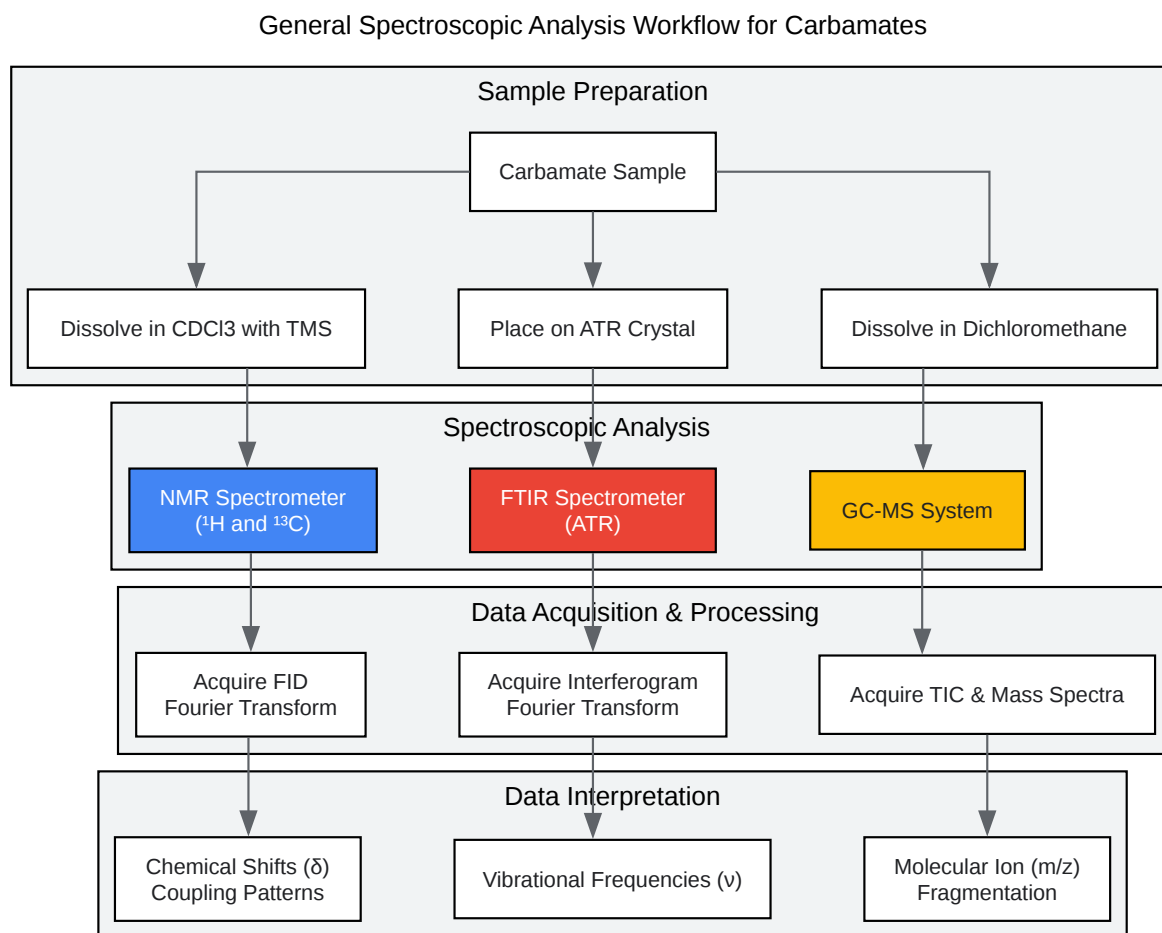
- Number of Scans: 16
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A 1 mg/mL solution of the carbamate sample was prepared in dichloromethane.
- Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.
- GC Parameters:
  - Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
  - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Mass Range: m/z 40-400.
- Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the analyte, and the corresponding mass spectrum was analyzed for the molecular ion and fragmentation pattern.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of carbamate derivatives.



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Caption: Spectroscopic analysis workflow.

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